benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate
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Overview
Description
Benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate is a complex organic compound with the molecular formula C19H29N3O3. It is a chiral building block used in asymmetric synthesis and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group, using reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Mechanism of Action
The mechanism of action of benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate
- Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate
- Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate
Uniqueness
Benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate is unique due to its specific chiral configuration and the presence of both amino and carbamate functional groups.
Properties
Molecular Formula |
C18H27N3O3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-9-8-15(11-21)10-20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23) |
InChI Key |
SYTBZIVYEYSNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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